Petunidin 3-monoglucoside Petunidin 3-monoglucoside Petunidin 3-O-beta-D-glucoside is an anthocyanin cation that is petunidin substituted at position 3 by a beta-D-glucosyl residue It has a role as a metabolite and an antioxidant. It is an anthocyanin cation, a beta-D-glucoside and an aromatic ether. It is functionally related to a petunidin.
Petunidin 3-glucoside is a natural product found in Vaccinium padifolium, Glycine max, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6988-81-4
VCID: VC21153217
InChI: InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1
SMILES: COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O)OC4C(C(C(C(O4)CO)O)O)O.[Cl-]
Molecular Formula: C22H23O12+
Molecular Weight: 479.4 g/mol

Petunidin 3-monoglucoside

CAS No.: 6988-81-4

Cat. No.: VC21153217

Molecular Formula: C22H23O12+

Molecular Weight: 479.4 g/mol

* For research use only. Not for human or veterinary use.

Petunidin 3-monoglucoside - 6988-81-4

Specification

Description Petunidin 3-O-beta-D-glucoside is an anthocyanin cation that is petunidin substituted at position 3 by a beta-D-glucosyl residue It has a role as a metabolite and an antioxidant. It is an anthocyanin cation, a beta-D-glucoside and an aromatic ether. It is functionally related to a petunidin.
Petunidin 3-glucoside is a natural product found in Vaccinium padifolium, Glycine max, and other organisms with data available.
CAS No. 6988-81-4
Molecular Formula C22H23O12+
Molecular Weight 479.4 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1
Standard InChI Key CCQDWIRWKWIUKK-QKYBYQKWSA-O
Isomeric SMILES COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
SMILES COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O)OC4C(C(C(C(O4)CO)O)O)O.[Cl-]
Canonical SMILES COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O

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